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Compound of Interest

Compound Name: Tetraphenoxysilane

Cat. No.: B073000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
tetraphenoxysilane, a key organosilicon compound. The following sections detail its nuclear
magnetic resonance (NMR), Fourier-transform infrared (FTIR), and Raman spectroscopic
properties. This document is intended to serve as a valuable resource for researchers and
professionals engaged in the synthesis, characterization, and application of silicon-based
molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of tetraphenoxysilane
by providing information about the chemical environment of silicon, carbon, and hydrogen
nuclei.

Data Summary
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Nucleus

Chemical Shift
(5) ppm

Multiplicity

Coupling
Constant (J)
Hz

Solvent

ZQSi

-83.2[1]

Singlet

Not Applicable

Unknown[1]

13C

Data not
available in the
searched
literature.
Expected
chemical shifts
for the phenoxy
group carbons
are in the
aromatic region
(~110-160 ppm).

1H

Data not
available in the
searched
literature.
Expected
chemical shifts
for the phenoxy
group protons
are in the
aromatic region
(~6.5-8.0 ppm).

Interpretation

e 29Si NMR: The silicon-29 nucleus in tetraphenoxysilane exhibits a single resonance at

approximately -83.2 ppm[1]. This upfield chemical shift is characteristic of a silicon atom

bonded to four electronegative oxygen atoms. For comparison, the 2°Si chemical shift of

tetraphenylsilane, where the silicon is bonded to four phenyl groups, is observed at -14.4

ppm. The significant difference highlights the deshielding effect of the phenoxy groups.
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e 13C NMR (Expected): The 13C NMR spectrum of tetraphenoxysilane is expected to show

signals corresponding to the carbon atoms of the four equivalent phenoxy groups. The

carbon atom directly bonded to the oxygen (ipso-carbon) would likely appear at the

downfield end of the aromatic region. The other aromatic carbons (ortho, meta, and para)

would resonate at slightly different chemical shifts, providing a distinct pattern.

e 1H NMR (Expected): The *H NMR spectrum would display signals for the protons on the

phenyl rings of the phenoxy groups. Due to the symmetry of the molecule, the protons on

each phenyl ring would likely show a complex multiplet pattern in the aromatic region of the

spectrum. The integration of these signals would correspond to the 20 protons of the four

phenoxy groups.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy provides insights into the functional groups and bonding within the

tetraphenoxysilane molecule.

FTIR Spectroscopy

Data Summary

Frequency (cm™?) Assignment Intensity
~1590 C=C aromatic ring stretching Strong
~1490 C=C aromatic ring stretching Strong
~1240 Si-O-C asymmetric stretching Strong
~1160 In-plane C-H bending Medium
~975 Si-O stretching Strong
~750-690 Out-of-plane C-H bending Strong

Note: The data presented is based on characteristic vibrational frequencies for phenoxy-silane

compounds. Specific experimental data for tetraphenoxysilane was not available in the

searched literature.
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Interpretation:

The FTIR spectrum of tetraphenoxysilane is dominated by absorptions arising from the
phenoxy and siloxane bonds. The strong bands around 1590 cm~* and 1490 cm~* are
characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.
A prominent and strong absorption band is expected around 1240 cm~! corresponding to the
asymmetric stretching of the Si-O-C linkage. Another strong band around 975 cm~1 is attributed
to the Si-O stretching vibration[2]. The out-of-plane C-H bending vibrations of the
monosubstituted phenyl rings typically appear as strong bands in the 750-690 cm~1 region.

Raman Spectroscopy

Data Summary

Raman Shift (cm~?) Assignment Intensity

~3060 Aromatic C-H stretching Medium

Aromatic ring stretching
~1600 ) Strong
(breathing mode)

~1000 Aromatic ring breathing mode Strong

~615 Aromatic ring deformation Medium

] ] Si-O-C bending and stretching ]
~Si-O-C region Variable
modes

Note: The data presented is based on expected Raman shifts for phenoxy-silane compounds.
Specific experimental data for tetraphenoxysilane was not available in the searched literature.

Interpretation:

The Raman spectrum of tetraphenoxysilane is expected to be rich in information about the
aromatic system and the Si-O framework. The aromatic C-H stretching vibrations would appear
around 3060 cm~1. The most intense bands are typically the aromatic ring breathing modes,
expected around 1600 cm~t and 1000 cm~1. The Si-O-C vibrational modes would also be
present, although their Raman intensities can be variable. Raman spectroscopy is particularly
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useful for studying the symmetric vibrations of the molecule, which can be weak or absent in
the FTIR spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for
organosilicon compounds like tetraphenoxysilane.

NMR Spectroscopy

e Sample Preparation:

o Dissolve approximately 10-50 mg of the tetraphenoxysilane sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, CeDs, or (CD3)2CO). The choice of solvent is
critical to ensure good solubility and to avoid interference with the sample signals.

o Transfer the solution to a 5 mm NMR tube.

o For 2°Si NMR, a higher concentration of the sample may be required due to the low natural
abundance and sensitivity of the 2°Si nucleus. The addition of a relaxation agent, such as
chromium(lll) acetylacetonate (Cr(acac)s), can help to reduce the relaxation time and
improve signal acquisition efficiency.

e Instrument Parameters (General):

o Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended
for better signal dispersion and resolution.

o Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure
reproducibility.

o Referencing: Chemical shifts should be referenced internally to the residual solvent signal
or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm for *H and *3C NMR.
For 2°Si NMR, TMS is also used as the reference.

e 'H NMR Acquisition:

o Pulse Sequence: A standard single-pulse experiment is typically used.
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o Acquisition Time: ~2-4 seconds.
o Relaxation Delay: ~1-5 seconds.

o Number of Scans: 4-16 scans are usually sufficient for a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect
(NOE).

o Acquisition Time: ~1-2 seconds.
o Relaxation Delay: ~2-10 seconds.

o Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically
required due to the low natural abundance of 13C.

e 29Si NMR Acquisition:

o Pulse Sequence: A proton-decoupled single-pulse experiment or a polarization transfer
pulse sequence like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or
DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance
sensitivity.

o Acquisition Time: ~1-2 seconds.

o Relaxation Delay: A longer relaxation delay (e.g., 10-60 seconds) may be necessary for
the slowly relaxing 2°Si nucleus, unless a relaxation agent is used.

o Number of Scans: A significant number of scans (several hundred to thousands) is often
required to obtain a good spectrum.

FTIR Spectroscopy

o Sample Preparation (Solid Sample):
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o KBr Pellet Method:

» Grind a small amount of the tetraphenoxysilane sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

» Press the mixture into a transparent pellet using a hydraulic press.
o Attenuated Total Reflectance (ATR):

» Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or
germanium).

» Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrument Parameters:
o Spectrometer: A Fourier-transform infrared spectrometer.
o Spectral Range: Typically 4000-400 cm™1,
o Resolution: 4 cm~1is generally sufficient.
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the empty sample holder (for KBr pellet) or the
clean ATR crystal should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

e Sample Preparation:

o Place a small amount of the solid tetraphenoxysilane sample into a glass capillary tube
or onto a microscope slide.

e |nstrument Parameters:

o Spectrometer: A Raman spectrometer equipped with a laser excitation source.
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o Laser Wavelength: Common laser lines include 532 nm (green), 633 nm (red), or 785 nm
(near-infrared). The choice of laser wavelength may be important to avoid fluorescence

from the sample or impurities.

o Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid

sample degradation.
o Spectral Range: Typically 3500-100 cm™1,

o Acquisition Time and Accumulations: The acquisition time and number of accumulations
will depend on the Raman scattering efficiency of the sample and should be optimized to

achieve a good signal-to-noise ratio.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical
relationship of the data obtained.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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